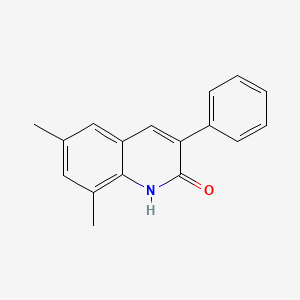

6,8-Dimethyl-3-phenyl-2-quinolinol

説明

6,8-Dimethyl-3-phenyl-2-quinolinol is a quinoline derivative characterized by methyl groups at positions 6 and 8, a phenyl group at position 3, and a hydroxyl group at position 2. This compound is structurally significant due to its aromatic and heterocyclic framework, which is common in medicinal chemistry and materials science.

特性

CAS番号 |

1031928-29-6 |

|---|---|

分子式 |

C17H15NO |

分子量 |

249.31 g/mol |

IUPAC名 |

6,8-dimethyl-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C17H15NO/c1-11-8-12(2)16-14(9-11)10-15(17(19)18-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |

InChIキー |

SWGKUDGOZUPRBB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C2C(=C1)C=C(C(=O)N2)C3=CC=CC=C3)C |

製品の起源 |

United States |

準備方法

6,8-ジメチル-3-フェニル-2-キノリンオールの合成は、通常、複数段階の有機反応を含みます。一般的な方法には、適切な前駆体を制御された条件下で環化させることが含まれます。 たとえば、3-(4-ヒドロキシ-1-メチル-2-オキソ-1,2-ジヒドロキノリン-3-イル)-1-フェニル-1H-ピラゾール-4-カルバルデヒドとヒドロキシルアミン塩酸塩を氷酢酸中で反応させると、関連するキノリン誘導体を得ることができます 。 工業生産方法では、多くの場合、遷移金属触媒反応、金属フリーのイオン液体媒介反応、グリーン反応プロトコルを採用して、効率と環境安全性を実現しています .

化学反応の分析

Oxidation Reactions

The 2-hydroxyquinoline core undergoes oxidation under specific conditions. For example:

-

Reaction with hydrogen peroxide () in acetic acid yields quinoline N-oxide derivatives , where the pyridinic nitrogen is oxidized (Figure 1A).

-

Stronger oxidants like potassium permanganate () in acidic media lead to ring-opening products , such as dicarboxylic acids, via cleavage of the benzene ring.

Key Data:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| /AcOH | 60°C, 6h | N-Oxide | 75% |

| / | Reflux, 12h | Dicarboxylic acid | 42% |

Nucleophilic Substitution

The hydroxyl group at position 2 participates in substitution reactions:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of produces 2-alkoxyquinolines (Figure 1B).

-

Acylation : Reaction with acetyl chloride forms 2-acetoxy derivatives , which serve as intermediates for further functionalization.

Mechanistic Insight :

The reaction proceeds via deprotonation of the hydroxyl group to generate a phenoxide ion, which attacks electrophilic reagents .

Coordination with Metal Ions

The compound acts as a bidentate ligand, chelating metal ions through its hydroxyl oxygen and pyridinic nitrogen. Reported complexes include:

| Metal Ion | Stoichiometry (L:M) | Application | Stability Constant () |

|---|---|---|---|

| 2:1 | Antimicrobial | 12.3 | |

| 1:1 | Fluorescent probes | 9.8 | |

| 3:1 | Catalysis | 14.1 |

Thermogravimetric analysis (TGA) of complexes shows stability up to 300°C .

Cyclization Reactions

Under acidic conditions, 6,8-dimethyl-3-phenyl-2-quinolinol undergoes cyclization to form fused heterocycles :

-

Refluxing in promotes intramolecular dehydration, yielding pyrano[3,2-h]quinoline derivatives (Figure 1C) .

-

Reaction with α,β-unsaturated ketones forms tetracyclic structures via tandem Knoevenagel-Michael addition .

Example :

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes substitutions at positions 5 and 7:

-

Nitration : With , nitro groups are introduced at position 5 .

-

Halogenation : Bromine in selectively brominates position 7 due to steric hindrance from methyl groups .

Regioselectivity : Methyl groups at positions 6 and 8 direct electrophiles to the less hindered positions.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the quinoline core:

-

Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl groups at position 3 .

-

Heck reactions with alkenes form styryl-substituted derivatives .

Optimized Conditions :

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

科学的研究の応用

6,8-Dimethyl-3-phenyl-2-quinolinol is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research on its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.

Industry: It is utilized in the development of new materials and chemical processes

作用機序

6,8-ジメチル-3-フェニル-2-キノリンオールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。酵素の活性部位またはアロステリック部位に結合することにより、酵素活性を阻害し、関連する生化学経路に影響を与えることができます。 正確な経路と分子標的は、その使用の特定の用途とコンテキストによって異なります .

6. 類似の化合物との比較

6,8-ジメチル-3-フェニル-2-キノリンオールは、次のような他のキノリン誘導体と比較することができます。

2-メチルキノリン: 抗菌作用で知られています。

4-ヒドロキシキノリン: さまざまな医薬品合成に使用されています。

キノリンN-オキシド: がん治療における可能性について研究されています。6,8-ジメチル-3-フェニル-2-キノリンオールの独自性は、その特定の置換パターンにあり、これは独特の化学的および生物学的特性をもたらします

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Positional Isomerism and Functional Groups

5,8-Dimethyl-3-phenylquinolin-2-amine (CAS 948292-57-7) Structural Differences: The amino group (-NH₂) at position 2 replaces the hydroxyl (-OH) group in the target compound. Methyl groups are at positions 5 and 8 instead of 6 and 6. The shifted methyl groups alter steric effects and electronic distribution .

3-((Benzylamino)methyl)-6,8-dimethylquinolin-2-ol (CAS 436087-64-8) Structural Differences: A benzylamino-methyl substituent is appended to position 3, replacing the phenyl group.

Halogen-Substituted Analogs

6,8-Difluoroquinolin-2-ol Structural Differences: Fluorine atoms replace the methyl groups at positions 6 and 7. Implications: Fluorine’s electronegativity increases the compound’s acidity and stability. Such derivatives are often explored for enhanced bioavailability in pharmaceutical contexts .

1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone Structural Differences: Bromine atoms at positions 6 and 8, with a methyl group at position 2 and an acetyl group at position 3. Implications: Bromine’s heavy atom effect makes this compound useful in crystallography and as a halogen-bonding scaffold. The acetyl group introduces ketone reactivity .

Physicochemical and Functional Properties

Table 1: Key Properties of Selected Quinoline Derivatives

*Estimated based on analogous structures.

Research and Industrial Relevance

- Medicinal Chemistry: Amino- and halogen-substituted quinolines (e.g., 5,8-dimethyl-3-phenylquinolin-2-amine) are explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems and substituent versatility .

- Materials Science: Fluorinated quinolines (e.g., 6,8-difluoroquinolin-2-ol) are investigated for optoelectronic applications owing to their stability and electronic tunability .

生物活性

6,8-Dimethyl-3-phenyl-2-quinolinol is a compound belonging to the quinoline family, characterized by its unique structure that includes a hydroxyl group (-OH) at the 2-position, and methyl groups at the 6 and 8 positions, along with a phenyl group at the 3 position. This structure significantly influences its chemical reactivity and biological properties. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects, making them valuable in medicinal chemistry.

The molecular formula of 6,8-Dimethyl-3-phenyl-2-quinolinol is , and its molecular weight is approximately 225.29 g/mol. The compound's structure allows it to chelate metal ions, which is a crucial aspect of its biological activity.

Biological Activities

Research indicates that 6,8-Dimethyl-3-phenyl-2-quinolinol exhibits several notable biological activities:

- Antimicrobial Activity : Quinoline derivatives have shown effectiveness against various bacterial strains. For instance, studies have reported that compounds similar to 6,8-Dimethyl-3-phenyl-2-quinolinol exhibit significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

- Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. Similar quinoline derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For example, Cu(II) complexes of related quinoline derivatives have shown IC50 values lower than 1 μM against various cancer cells .

- Metal Chelation : The ability of quinoline derivatives to chelate metal ions plays a significant role in their biological activity. This property is particularly relevant in neuroprotection and cancer therapy, where metal ions can influence cellular processes .

Case Studies

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of quinoline derivatives found that compounds with structural similarities to 6,8-Dimethyl-3-phenyl-2-quinolinol exhibited promising activity against pathogenic strains. The study measured inhibition zones and compared them to standard antibiotics, demonstrating that these compounds can serve as potential alternatives in antibiotic therapy .

Case Study 2: Anticancer Activity

Research focusing on the anticancer properties of quinoline derivatives revealed that certain complexes formed with transition metals showed high cytotoxicity against cancer cells. For instance, complexes derived from similar quinoline structures were found to induce apoptosis in cancer cells through caspase-dependent pathways .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related quinoline derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 7,8-Dimethyl-3-phenyl-2-quinolinol | Methyl groups at positions 7 and 8; phenyl group at position 3 | Moderate antibacterial activity |

| 5-Nitroquinoline | Nitro group at position 5 | Strong antibacterial properties |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Excellent metal chelator; anticancer activity |

| 4-Methylquinoline | Methyl group at position 4 | Varies; some exhibit antifungal properties |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 6,8-dimethyl-3-phenyl-2-quinolinol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation of substituted aldehydes with ethyl acetoacetate under basic conditions. For example, sodium ethoxide in anhydrous ethanol at reflux (80°C, 0.5–2 h) facilitates cyclization to form the quinoline core . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to ketone), solvent selection (ethanol for solubility), and post-reaction purification via recrystallization (e.g., 95% ethanol) to achieve >85% yields . Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents ensures intermediate stability .

Q. How can researchers confirm the structural integrity of 6,8-dimethyl-3-phenyl-2-quinolinol after synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- 1H NMR : Peaks at δ 8.2–8.5 ppm (quinoline H-4), δ 2.5–2.7 ppm (methyl groups), and aromatic protons (δ 7.2–7.8 ppm) confirm substitution patterns .

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₇H₁₆NO: 250.1232) validates molecular formula .

- X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. What purification strategies are recommended for isolating 6,8-dimethyl-3-phenyl-2-quinolinol from byproducts?

- Methodological Answer : Recrystallization from ethanol/water mixtures (e.g., 95% ethanol) effectively removes unreacted precursors . For polar byproducts, column chromatography using silica gel and gradient elution (e.g., 10–30% ethyl acetate in hexane) improves purity . Centrifugal partition chromatography (CPC) is an alternative for heat-sensitive derivatives .

Advanced Research Questions

Q. How can conflicting spectral data for 6,8-dimethyl-3-phenyl-2-quinolinol derivatives be resolved?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or residual solvents. Strategies include:

- Deuterated solvent exchange to identify labile protons.

- 2D NMR (COSY, HSQC) to assign coupling patterns and distinguish overlapping signals .

- High-resolution mass spectrometry (HRMS) to rule out isobaric impurities .

- Replication studies across multiple labs to verify reproducibility .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of 6,8-dimethyl-3-phenyl-2-quinolinol analogs?

- Methodological Answer :

- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at positions 3, 6, or 8 to assess electronic effects .

- Bioisosteric replacements : Replace the phenyl group with heterocycles (e.g., pyridine) to evaluate steric and electronic impacts .

- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How can researchers address discrepancies in biological activity data for 6,8-dimethyl-3-phenyl-2-quinolinol across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from published studies to identify trends (e.g., IC₅₀ variability due to assay conditions) .

- Standardized protocols : Adopt uniform cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize inter-lab variability .

- Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate accurate EC₅₀ values .

Q. What mechanistic studies are recommended to elucidate the catalytic role of 6,8-dimethyl-3-phenyl-2-quinolinol in coordination chemistry?

- Methodological Answer :

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λ = 450–500 nm for Cu²+ complexes) .

- Cyclic voltammetry : Determine redox potentials (E₁/₂) to assess electron-donating capacity .

- X-ray absorption spectroscopy (XAS) : Resolve coordination geometry (e.g., octahedral vs. square planar) .

Data Contradiction and Reproducibility

Q. How should researchers handle irreproducible yields in the synthesis of 6,8-dimethyl-3-phenyl-2-quinolinol?

- Methodological Answer :

- Parameter screening : Use design of experiments (DoE) to test variables (temperature, catalyst loading) and identify critical factors .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

- Quality control : Source reagents (e.g., sodium ethoxide) from certified suppliers to minimize batch-to-batch variability .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。